Cas no 90411-13-5 ([3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-)
90411-13-5 structure
Product Name:[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-
Número CAS:90411-13-5
MF:C30H22O10
Megavatios:542.489689350128
CID:804268
PubChem ID:390362
Update Time:2024-10-26
[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)- Propiedades químicas y físicas
Nombre e identificación
-
- [3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)-
- Neochamaejasmine A
- (+)-chamaejasmin
- [3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-r
- CHAMAEJASMIN B
- (2R,2'R,3R,3'R)-rel-(+)-2,2',3,3'-Tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-[3,3'-bi-4H-1-benzopyran]-4,4'-dione
- (+)-Neochamaejasmin A
- [3,3′-Bi-4H-1-benzopyran]-4,4′-dione, 2,2′,3,3′-tetrahydro-5,5′,7,7′-tetrahydroxy-2,2′-bis(4-hydroxyphenyl)-, [2α,3α(2′R*,3′R*)]-(+)- (ZCI)
- rel-(+)-(2R,2′R,3R,3′R)-2,2′,3,3′-Tetrahydro-5,5′,7,7′-tetrahydroxy-2,2′-bis(4-hydroxyphenyl)[3,3′-bi-4H-1-benzopyran]-4,4′-dione (ACI)
- Neochamaejasmenin A
- Neochamaejasmin A
- 90411-13-5
- SCHEMBL6354453
- FS-7548
- AKOS040760064
- CHEMBL452374
- FS-7545
- (2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
- Rel-(+)-(2S,2'S,3S,3'S)-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-[3,3'-bichromane]-4,4'-dione
- CS-0103621
- RNQBLQALVMHBKH-OIWKEWRZSA-
- InChI=1/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30-/m1/s1
- HY-126412
- Chamaejasmin
- NS00097396
- 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-chroman-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
- NCGC00180625-03!3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
- CHEMBL467196
- NSC-687701
- [3,3'-Bi-2H-1-benzopyran]-4,4'(3H,3'H)-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-
- NCGC00180625-01
- BRD-A66224881-001-01-6
- NSC687701
- AKOS040739875
- 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
- MEGxp0_001158
- NSC687700
- ACon1_001326
- DB-050092
-
- Renchi: 1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30-/m1/s1
- Clave inchi: RNQBLQALVMHBKH-OIWKEWRZSA-N
- Sonrisas: O=C1C2C(=CC(=CC=2O[C@H](C2C=CC(O)=CC=2)[C@@H]1[C@@H]1C(=O)C2C(=CC(=CC=2O[C@@H]1C1C=CC(O)=CC=1)O)O)O)O
Atributos calculados
- Calidad precisa: 542.12100
- Masa isotópica única: 542.12129689g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 40
- Cuenta de enlace giratorio: 3
- Complejidad: 854
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.6
- Superficie del Polo topológico: 174Ų
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.594±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Insuluble (1.0E-4 g/L) (25 ºC),
- PSA: 173.98000
- Logp: 4.48560
[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN92151-5mg |
Neochamaejasmine A |
90411-13-5 | >=98% | 5mg |
$418 | 2021-07-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98230-5mg |
(+)-chamaejasmin |
90411-13-5 | 5mg |
¥4188.0 | 2022-04-27 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2586-5mg |
[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)- |
90411-13-5 | HPLC≥98% | 5mg |
¥5800元 | 2023-09-15 | |
| TargetMol Chemicals | TMA0918-5 mg |
Neochamaejasmine A |
90411-13-5 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
| TargetMol Chemicals | TMA0918-50 mg |
Neochamaejasmine A |
90411-13-5 | 98% | 50mg |
¥ 13,800 | 2023-07-10 | |
| TargetMol Chemicals | TMA0918-100 mg |
Neochamaejasmine A |
90411-13-5 | 98% | 100MG |
¥ 17,500 | 2023-07-10 | |
| ChemFaces | CFN92151-5mg |
Neochamaejasmine A |
90411-13-5 | >=98% | 5mg |
$418 | 2023-09-19 | |
| TargetMol Chemicals | TMA0918-5mg |
Neochamaejasmine A |
90411-13-5 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
| TargetMol Chemicals | TMA0918-50mg |
Neochamaejasmine A |
90411-13-5 | 50mg |
¥ 13800 | 2024-07-19 | ||
| TargetMol Chemicals | TMA0918-100mg |
Neochamaejasmine A |
90411-13-5 | 100mg |
¥ 17500 | 2024-07-19 |
[3,3'-Bi-4H-1-benzopyran]-4,4'-dione,2,2',3,3'-tetrahydro-5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-,(2R,2'R,3R,3'R)-rel-(+)- Literatura relevante
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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